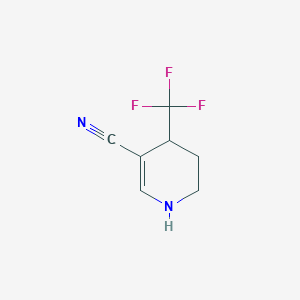

4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile

Description

Properties

IUPAC Name |

4-(trifluoromethyl)-1,2,3,4-tetrahydropyridine-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7F3N2/c8-7(9,10)6-1-2-12-4-5(6)3-11/h4,6,12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITPHFEKXAAEMQS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC=C(C1C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40374111 | |

| Record name | 4-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

845866-48-0 | |

| Record name | 4-(trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40374111 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Starting Materials and Key Intermediates

- Starting materials: Pyridine or tetrahydropyridine derivatives, often substituted or protected to direct regioselectivity.

- Key reagents: Trifluoromethylating agents (e.g., trifluoromethanesulfonyl derivatives), cyanide sources, bases, and solvents such as tetrahydrofuran (THF) or ethanol.

Stepwise Synthetic Route

A representative synthetic route involves:

Trifluoromethylation of Pyridine Derivative:

- The nitrogen-containing heterocycle is reacted with trifluoromethanesulfonyl imines or trifluoromethanesulfonyl anhydride under controlled temperature (0–5 °C) in solvents like dichloromethane or THF.

- Triethylamine or diisopropylamine is used as a base to facilitate the reaction.

- This step yields trifluoromethyl-substituted intermediates, often as sulfonyl-protected species.

Ring Reduction or Partial Hydrogenation (if starting from pyridine):

Representative Experimental Data and Conditions

Research Findings and Optimization Notes

- Stereochemistry Control: The cis stereochemistry of tetrahydropyridine derivatives can be controlled by the choice of starting materials and reaction conditions, especially during halogenation and hydroxylation steps in related synthetic routes.

- Use of Protecting Groups: Protecting groups such as tert-butoxycarbonyl (Boc) on nitrogen can improve yields and selectivity during trifluoromethylation and cyanation steps.

- Reaction Temperature: Maintaining low temperatures (0–5 °C) during trifluoromethylation prevents side reactions and decomposition of sensitive intermediates.

- Purification Techniques: Multi-step washing and recrystallization are essential to remove halogenated byproducts and unreacted starting materials, ensuring high purity of the final compound.

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitrile group to an amine or other reduced forms.

Substitution: The trifluoromethyl group can participate in substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are often used.

Substitution: Reagents like sodium hydride (NaH) or organometallic compounds can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

Medicinal Chemistry

The compound has garnered attention for its potential biological activities. Research indicates that derivatives of tetrahydropyridine compounds exhibit various pharmacological effects, including:

- Anticancer Activity : Certain derivatives have shown promising results against cancer cell lines such as MCF-7 and HL-60, demonstrating significant antiproliferative effects with low cytotoxicity .

- Antiviral Properties : The introduction of trifluoromethyl groups in compounds has been associated with enhanced biological activity against viruses like HIV .

Synthesis of Heterocycles

4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile serves as a versatile building block in the synthesis of various heterocyclic compounds. Its reactivity allows for:

- Cycloaddition Reactions : The compound can participate in cycloaddition reactions to form functionalized tetrahydrothiophenes and other heterocycles, which are valuable in drug development .

- Synthesis of Triazoles and Triazinones : It has been utilized in the synthesis of 1,2,4-triazoles and related compounds that are known for their diverse biological activities .

Material Science

The trifluoromethyl group imparts unique properties to materials synthesized from this compound:

- Fluorinated Polymers : The incorporation of trifluoromethylated compounds into polymer matrices enhances thermal stability and chemical resistance.

- Coatings and Adhesives : Compounds containing this structure are being explored for use in coatings that require durability and resistance to environmental degradation.

Case Study 1: Anticancer Activity

A study evaluated the cytotoxic effects of various trifluoromethylated tetrahydropyridine derivatives on K-562 chronic myeloid leukemia cells. The findings indicated that modifications at the nitrogen position significantly influenced the anticancer activity, with some derivatives demonstrating IC50 values in the low micromolar range while maintaining low toxicity to normal cells .

Case Study 2: Synthesis of Functionalized Heterocycles

In another research project, researchers synthesized a series of functionalized tetrahydrothiophenes via cycloaddition reactions involving this compound. The resulting compounds were tested for their ability to inhibit specific enzymes linked to cancer progression, showcasing their potential as therapeutic agents .

Mechanism of Action

The mechanism by which 4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile exerts its effects involves:

Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.

Pathways Involved: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction or metabolic regulation.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The trifluoromethyl and nitrile groups significantly influence the compound’s electronic and steric properties. Below is a comparative analysis with key analogs:

*Estimated based on substituent contributions; the -CF₃ group increases logP by ~1.0 compared to unsubstituted analogs.

Pharmacokinetic and Drug-Likeness Considerations

- Lipophilicity and Bioavailability : The target compound’s logP (~3.4) is comparable to 4-(2-ethoxyphenyl)-6-oxo-2-(propylsulfanyl)-analog (logP 3.40) but higher than carboxamide derivatives, suggesting favorable membrane permeability .

- Metabolic Stability: The -CF₃ group reduces oxidative metabolism, a feature absent in non-fluorinated analogs like 1,4,5,6-tetrahydropyridine-3-carbonitrile .

Key Research Findings

- Synthetic Utility : The compound serves as a precursor for trifluoromethylated piperidines, which are valuable in CNS drug discovery. Its stability under hydrogenation conditions makes it preferable to meta-substituted pyridinecarbonitriles .

- Comparative Stability : Unlike acetyl-substituted analogs, the target compound resists ring-opening or rearrangement under basic conditions, highlighting the -CF₃ group’s stabilizing role .

Biological Activity

4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile (CAS: 845866-48-0) is a nitrogen-containing heterocyclic compound notable for its potential biological activities. This article reviews the compound's biological activity, focusing on its effects on various biological systems, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H7F3N2

- Molecular Weight : 176.14 g/mol

- Purity : ≥95%

- IUPAC Name : this compound

Biological Activity Overview

The biological activity of this compound has been investigated in various contexts, including neuroprotection and enzyme inhibition.

Neuroprotective Effects

Research indicates that compounds similar to tetrahydropyridines exhibit neuroprotective properties. For instance, studies have shown that tetrahydropyridine derivatives can act as inhibitors of monoamine oxidase (MAO), which is implicated in neurodegenerative diseases such as Parkinson's disease. The ability of these compounds to inhibit MAO-A and MAO-B enzymes suggests a potential role in protecting dopaminergic neurons from degeneration .

Enzyme Inhibition

In vitro studies have demonstrated that this compound can inhibit certain enzymes that play critical roles in cellular signaling pathways. For example:

- MAO Inhibition : Similar compounds have shown competitive inhibition of MAO-A and weak noncompetitive inhibition of MAO-B .

- PPAR Agonism : The compound may also interact with peroxisome proliferator-activated receptors (PPARs), which are involved in regulating gene expression related to metabolic processes and inflammation .

Case Studies and Research Findings

Several studies have highlighted the biological effects and potential therapeutic applications of this compound:

- Neuroprotective Studies :

- Cytotoxicity Assessments :

- Binding Affinity Studies :

Data Table: Summary of Biological Activities

Q & A

Basic: What synthetic methodologies are effective for synthesizing 4-(Trifluoromethyl)-1,4,5,6-tetrahydropyridine-3-carbonitrile?

Methodological Answer:

Two primary approaches are utilized:

- Acid-catalyzed [3+3] annulation : Enaminones and α-substituted cinnamic acids undergo regioselective cyclization under acidic conditions, yielding 3,4-dihydropyridones. This method achieves high yields (72–83%) and is scalable for derivatives .

- Three-step halogenation/fluorination : Starting with pyridinecarbonitriles, halogenation (e.g., using sulfuryl chloride) followed by fluorination with anhydrous KF in sulfolane introduces the trifluoromethyl group. Temperature control (−50°C) minimizes side reactions .

Basic: How is the antimicrobial activity of this compound assessed?

Methodological Answer:

Antimicrobial efficacy is evaluated via the agar well diffusion assay at 0.1% concentration. Inhibition zones (12–16 mm diameter) against Gram-negative (e.g., E. coli), Gram-positive bacteria (e.g., S. aureus), and Candida spp. are measured. Activity correlates with the electron-withdrawing trifluoromethyl group, enhancing membrane penetration .

Advanced: How can chemoselectivity be optimized in Pd-catalyzed hydrogenation of pyridinecarbonitrile derivatives?

Methodological Answer:

Selectivity depends on:

- Temperature : At 30°C, hydrogenation of 3PN yields 72% 3PA, but by-product THPCN forms. At 50°C, selectivity shifts to 76% 3PIPA, with 3MPPD as a competing product.

- Adsorption modes : DFT calculations show parallel adsorption of the heteroaromatic ring on Pd(111) surfaces stabilizes intermediates. Adjusting catalyst morphology (e.g., Pd(111) slabs) reduces undesired pathways .

Advanced: What strategies mitigate by-product formation during synthesis?

Methodological Answer:

- Low-temperature halogenation : Reduces THPCN formation during chlorination steps .

- In situ quenching : Adding triethylamine after halogenation neutralizes HCl by-products, preventing secondary reactions .

- Solvent selection : Polar aprotic solvents (e.g., dichloromethane) improve reaction homogeneity and reduce side-product aggregation .

Basic: What characterization techniques confirm the compound’s structure?

Methodological Answer:

- NMR/HRMS : Confirm molecular weight (e.g., HRMS m/z 244.0823 for intermediates) and substituent positioning .

- X-ray crystallography : Resolves bond angles (e.g., C6—H6A torsion) and crystal packing, critical for verifying tetrahydropyridine ring conformation .

Advanced: How does molecular docking inform its bioactivity?

Methodological Answer:

- Monoamine oxidase (MAO) inhibition : Docking studies reveal the trifluoromethyl group interacts with hydrophobic pockets of MAO-A/B, while the cyano group stabilizes hydrogen bonds. FTEAA derivatives show IC₅₀ values <1 μM via five-component iodine-catalyzed synthesis .

- Pharmacokinetics : Mn₃O₄ nanoparticles enhance alkylation efficiency (e.g., cyanomethylation), improving blood-brain barrier penetration in anti-Alzheimer models .

Basic: What substituents enhance bioactivity in pyridinecarbonitrile derivatives?

Methodological Answer:

- Electron-withdrawing groups : Trifluoromethyl improves metabolic stability and receptor binding .

- Aromatic/heteroaromatic rings : Thiophene or dichlorophenyl substituents increase antimicrobial potency by 20–30% via π-π stacking with microbial enzymes .

Advanced: How to resolve conflicting bioactivity data across derivatives?

Methodological Answer:

- Structure-activity relationship (SAR) analysis : Compare substituent effects (e.g., 4-(2,6-dichlorophenyl) vs. 4-(thiophen-2-yl)) on MIC values.

- Dose-response profiling : Test compounds at multiple concentrations (0.01–1.0%) to identify non-linear efficacy trends .

- Mechanistic studies : Use fluorescence assays (e.g., γ-secretase inhibition) to isolate target-specific effects from off-target cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.